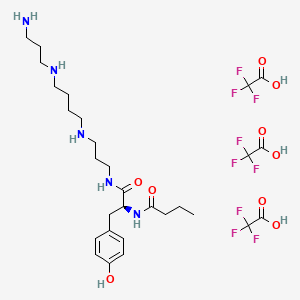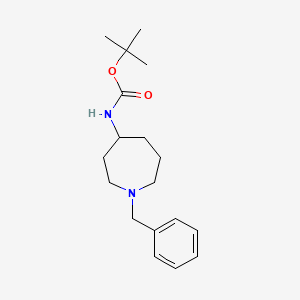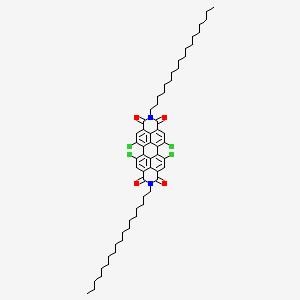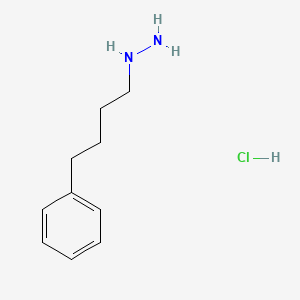
Einecs 261-956-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H8Cl3NO3. It is known for its unique structure, which includes a trichlorophenyl group attached to a 5-oxo-L-prolinate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate typically involves the reaction of 2,4,6-trichlorophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Trichlorophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 5-oxo-L-prolinate moiety may also play a role in binding to biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
- 2,4,5-Trichlorophenyl 5-oxo-L-prolinate
- 2,4-Dichlorophenyl 5-oxo-L-prolinate
- 2,6-Dichlorophenyl 5-oxo-L-prolinate
Comparison: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer chlorine atoms may exhibit different reactivity patterns and biological effects.
Propiedades
Número CAS |
59850-84-9 |
|---|---|
Fórmula molecular |
C11H8Cl3NO3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(2,4,6-trichlorophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16) |
Clave InChI |
AXAMGQGRJNJYQZ-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
SMILES canónico |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


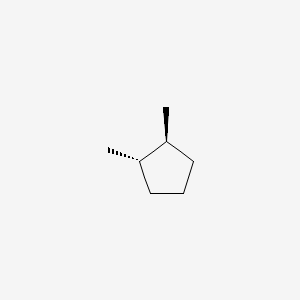
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)


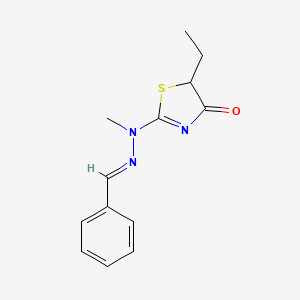
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
